Cyclopentyl-1-thiaethane

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclopentyl-1-thiaethane can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with methylthiol chloride. The reaction proceeds under anhydrous conditions and requires the use of a suitable solvent such as diethyl ether. The reaction can be represented as follows:

Cyclopentylmagnesium bromide+Methylthiol chloride→this compound+Magnesium bromide chloride

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of cyclopentyl methyl sulfoxide. This method involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction can be summarized as follows:

Cyclopentyl methyl sulfoxide+H2→this compound+H2O

Analyse Chemischer Reaktionen

Types of Reactions: Cyclopentyl-1-thiaethane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: When exposed to oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), this compound can be oxidized to form cyclopentyl methyl sulfoxide or cyclopentyl methyl sulfone.

Reduction: The compound can be reduced back to cyclopentyl methyl sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: this compound can undergo nucleophilic substitution reactions where the methylthio group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Halides, amines

Major Products Formed:

Oxidation: Cyclopentyl methyl sulfoxide, cyclopentyl methyl sulfone

Reduction: Cyclopentyl methyl sulfide

Substitution: Various substituted cyclopentyl derivatives

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

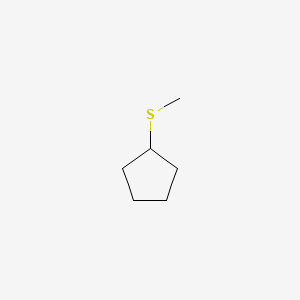

Cyclopentyl-1-thiaethane is characterized by its cyclopentyl group attached to a thioether moiety. Its molecular formula is , and it exhibits distinct physical properties such as melting and boiling points that are crucial for its applications.

Scientific Research Applications

Recent studies have indicated that this compound exhibits biological activity, particularly in the realm of pharmacology. It has been investigated for its potential anti-inflammatory properties, with research demonstrating its ability to inhibit specific enzymes involved in inflammatory pathways.

Case Study: Anti-Inflammatory Activity

In a controlled study, this compound derivatives were administered to rodent models with induced inflammation. The results showed a significant reduction in inflammation markers, suggesting therapeutic potential in treating chronic inflammatory conditions .

Industrial Applications

The compound is also utilized in the fragrance industry due to its pleasant odor profile. It has been identified as a key odorant in certain Brassicaceae species, notably watercress, where it contributes to the plant's unique aroma profile . This makes it valuable for flavoring and fragrance formulations.

Vibrational Spectroscopic Studies

Research has employed vibrational spectroscopy to study phase transitions of this compound. Infrared spectroscopy revealed significant changes in band intensities associated with order-disorder transitions at specific temperatures, indicating its potential use in materials science for understanding molecular behavior under varying conditions .

Table 2: Infrared Spectroscopic Data of this compound

| Wavenumber (cm) | Band Assignment | Phase Transition |

|---|---|---|

| 857 | C-S Stretching | Ordered Phase |

| 800 | Ring Modes | Disordered Phase |

| 515 | Ring Deformation | Phase Transition |

Wirkmechanismus

The mechanism of action of cyclopentyl-1-thiaethane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its electron pair. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Cyclopentyl-1-thiaethane can be compared with other similar compounds, such as cyclopentyl methyl sulfoxide and cyclopentyl methyl sulfone. These compounds share a similar cyclopentane ring structure but differ in their oxidation states and chemical properties.

Cyclopentyl methyl sulfoxide: This compound is an oxidized form of this compound and has a higher oxidation state. It is more polar and has different reactivity compared to this compound.

Cyclopentyl methyl sulfone: This compound is further oxidized and has two oxygen atoms bonded to the sulfur atom. It is even more polar and has distinct chemical properties and applications.

The uniqueness of this compound lies in its specific balance of reactivity and stability, making it a valuable intermediate in various chemical and industrial processes.

Biologische Aktivität

Cyclopentyl-1-thiaethane, also known as methylthio-cyclopentane, is a sulfur-containing organic compound with the chemical formula . This compound has garnered interest in various fields, including food science and organic chemistry, due to its unique properties and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Weight : 116.224 g/mol

- IUPAC Name : this compound

- CAS Registry Number : 7133-36-0

Sources and Detection

This compound has been identified in various plant species, particularly within the Brassicaceae family. For instance, it was detected in watercress at a concentration of 0.5% during a study analyzing important odorants in different Brassicaceae species .

Antimicrobial Properties

Research indicates that compounds containing sulfur, such as this compound, exhibit antimicrobial properties. A study on volatile organic compounds (VOCs) from Tuber magnatum (white truffle) revealed that sulfur-containing compounds play a significant role in inhibiting microbial growth . The presence of this compound suggests potential applications in food preservation and safety.

Study on Brassicaceae Species

In a detailed analysis of various Brassicaceae species, this compound was uniquely identified in watercress among other plants. The study utilized gas chromatography-olfactometry (GC-O) to analyze the volatile profile and found that this compound contributes to the characteristic aroma of watercress, which may influence consumer preference and health benefits associated with this leafy green .

Vibrational Spectroscopic Studies

A vibrational spectroscopic study examined phase transitions in this compound alongside other thiophene derivatives. The findings highlighted the compound's stability under different thermal conditions, which could relate to its biological activity and potential applications in pharmaceuticals .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

methylsulfanylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S/c1-7-6-4-2-3-5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQVGYMGQKHLMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221522 | |

| Record name | Cyclopentyl-1-thiaethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7133-36-0 | |

| Record name | Cyclopentyl-1-thiaethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007133360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentyl-1-thiaethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.